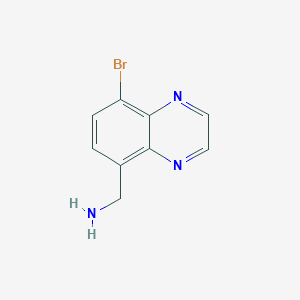

(8-Bromoquinoxalin-5-yl)methanamine

Description

Quinoxaline derivatives contain a bicyclic structure with two nitrogen atoms, whereas quinoline derivatives (discussed here) have one nitrogen. For context, the closely related compound (5-Bromoquinolin-8-yl)methanamine (CAS 1564729-18-5) serves as a proxy. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol . It is stored under inert conditions at 2–8°C, indicating sensitivity to light and oxygen . Hazard profiles include warnings for oral toxicity, skin/eye irritation, and respiratory irritation (H302, H315, H319, H335) .

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(8-bromoquinoxalin-5-yl)methanamine |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5,11H2 |

InChI Key |

SIHTYAJMPDPBNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1CN)N=CC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 8-substituted quinolines, which can be achieved using bromine or other brominating agents under controlled conditions . The resulting brominated quinoxaline is then subjected to nucleophilic substitution reactions to introduce the methanamine group.

Industrial Production Methods

Industrial production of (8-Bromoquinoxalin-5-yl)methanamine may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(8-Bromoquinoxalin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding quinoxalin-5-ylmethanamine.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, quinoxalin-5-ylmethanamine, and various substituted quinoxalines depending on the nucleophile used .

Scientific Research Applications

(8-Bromoquinoxalin-5-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (8-Bromoquinoxalin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methanamine group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Findings:

Structural Modifications and Molecular Weight: Bromine substitution increases molecular weight and polarity compared to non-halogenated analogs (e.g., (6-Methylquinolin-5-yl)methanamine).

Solubility: (5-Bromoquinolin-8-yl)methanamine is prepared in DMSO at 10 mM, suggesting moderate solubility in polar aprotic solvents . In contrast, methanamine (methylamine) is highly water-soluble (2,622 mm Hg vapor pressure at 25°C) , but bromine and aromatic rings in quinoline derivatives reduce aqueous solubility.

Hazard Profiles: Brominated compounds exhibit higher toxicity (e.g., oral and respiratory hazards) compared to non-brominated analogs like (6-Methylquinolin-5-yl)methanamine . Methoxy-substituted derivatives (e.g., 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine) may have reduced reactivity due to electron-donating groups .

Storage and Stability :

- Brominated compounds require stringent storage (2–8°C, inert atmosphere) to prevent degradation, whereas methyl- or methoxy-substituted analogs are stable at room temperature .

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.